9,9-Dimethyl-9,10-dihydroacridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-dimethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQNGYLWKBMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064185 | |
| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-02-3 | |
| Record name | 9,9-Dimethyl-9,10-dihydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9,9-Dimethylcarbazine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9-DIMETHYLACRIDAN | |
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| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |
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| Record name | 9,10-dihydro-9,9-dimethylacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.852 | |
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| Record name | 9,9-DIMETHYLCARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOD9JH3PHC | |
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Synthetic Methodologies and Chemical Transformations of 9,9 Dimethyl 9,10 Dihydroacridine
Established Synthetic Pathways for 9,9-Dimethyl-9,10-dihydroacridine and its Derivatives
The synthesis of the this compound core and its derivatives is achieved through several established and innovative methodologies. These pathways provide access to a wide range of structurally diverse compounds.
Buchwald-Hartwig Cross-Coupling Reactions for Donor-Acceptor Architectures
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing donor-acceptor molecules where the this compound moiety acts as an electron donor. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
This methodology is particularly useful for creating complex molecules for applications in organic light-emitting diodes (OLEDs). For instance, 2-Bromo-9,9-dimethyl-9,10-dihydroacridine (B3027970) is a key intermediate that readily participates in Buchwald-Hartwig reactions, allowing for the introduction of various amine-containing groups. The development of specialized ligands and catalyst systems has expanded the scope of this reaction, enabling the coupling of a wide array of amines and aryl halides under mild conditions. wikipedia.org The choice of protecting groups on the pyrazole (B372694) ring, such as SEM, has been shown to significantly impact the success of the cross-coupling. nih.gov
Table 1: Key Features of Buchwald-Hartwig Cross-Coupling
| Feature | Description |
| Reaction Type | Palladium-catalyzed C-N bond formation |
| Reactants | Aryl halides/triflates and primary/secondary amines |
| Catalyst System | Palladium precursor and a phosphine (B1218219) ligand |
| Key Intermediate | 2-Bromo-9,9-dimethyl-9,10-dihydroacridine |
| Applications | Synthesis of donor-acceptor molecules for OLEDs |
Modular One-Pot Synthesis Approaches for Dihydroacridine Frameworks
Recent advancements have led to the development of modular one-pot syntheses for 9,10-dihydroacridine (B10567) frameworks, offering a more efficient alternative to traditional multi-step methods. acs.orgacs.org One such approach involves a sequence of an ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. acs.orgacs.org This process is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) and triflimide. acs.orgacs.org
This method is highly versatile, allowing for the synthesis of a wide array of structurally diverse 9,10-dihydroacridines with good to high yields and excellent functional group tolerance. acs.org The reaction conditions have been optimized, revealing that HFIP is a crucial solvent for the reaction's success. acs.org This modular approach simplifies the synthesis of complex acridine (B1665455) derivatives, making them more accessible for various applications. chemistryviews.org
Another modular approach utilizes a copper-induced cascade reaction following the photo-excitation of o-alkyl nitroarenes. chemistryviews.org This method allows for the synthesis of unsymmetrical and multi-substituted acridine derivatives. chemistryviews.org
Methylation Reactions for Dihydroacridine Synthesis
Methylation is a key transformation in the synthesis and functionalization of dihydroacridines. In one synthetic route, an electrophilic acridinium (B8443388), formed through N-methylation of an acridine precursor under microwave conditions, reacts with a Grignard reagent to yield the desired 9,9-disubstituted dihydroacridine. nih.gov This method is particularly advantageous for N-substituted dihydroacridines as it avoids the formation of elimination byproducts that can occur in acid-catalyzed cyclization routes. nih.gov
Late-stage C-H methylation has also been explored to introduce methyl groups into complex molecules. nih.gov This can significantly enhance the biological activity of a compound. nih.gov For instance, a manganese-catalyzed C-H hydroxylation followed by a Lewis acid-promoted methylation has been used to install methyl groups directly into the hydrocarbon core of bioactive molecules. nih.gov
Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the aromatic rings of the this compound scaffold. These reactions, including Suzuki and Heck couplings, enable the introduction of a wide variety of substituents, thereby tuning the electronic and photophysical properties of the molecule.
The development of highly efficient and air-stable palladium catalysts has broadened the scope of these reactions. organic-chemistry.org For example, the use of specific ligands can facilitate the coupling of challenging substrates, such as heteroaryl and aryl chlorides. organic-chemistry.org These reactions are crucial for building more complex molecular architectures based on the dihydroacridine core. The use of nanoparticle catalysts and micellar catalysis in water represents a more sustainable approach to palladium-catalyzed couplings. youtube.com
Functionalization Strategies and Derivatization
The functionalization of the this compound core is essential for tailoring its properties for specific applications. Site-specific introduction of functional groups allows for the creation of a diverse library of derivatives.
Site-Specific Bromination and Subsequent Nucleophilic Substitution Reactions for Diverse Derivatives
Site-specific bromination of the this compound skeleton is a key step in its further functionalization. The steric hindrance provided by the gem-dimethyl group at the 9-position directs electrophilic bromination, using reagents like N-bromosuccinimide (NBS), to the 2-position of the acridine core.
The resulting 2-bromo-9,9-dimethyl-9,10-dihydroacridine is a versatile intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, such as amines and thiols, through nucleophilic aromatic substitution reactions. Furthermore, the bromo-derivative serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and other groups. This two-step strategy of bromination followed by substitution or coupling provides a powerful platform for the synthesis of a wide range of functionalized this compound derivatives.
The compound this compound serves as a crucial building block in the synthesis of advanced materials, particularly in the field of organic electronics. Its derivatives are integral to the development of materials with tailored photophysical and electronic properties.
Integration into Donor-Acceptor-Donor (D-A-D) Systems
The this compound moiety is a well-established electron-donating unit. This characteristic makes it a prime candidate for incorporation into donor-acceptor-donor (D-A-D) molecular architectures. In these systems, the electron-rich acridine derivative is chemically linked to an electron-accepting core, resulting in materials with unique charge-transfer properties.
A notable example involves the synthesis of D-A-D compounds where this compound is coupled with a pyridazine (B1198779) acceptor core. mdpi.comresearchgate.net This is typically achieved through a Buchwald-Hartwig cross-coupling reaction. mdpi.com The reaction involves the coupling of a halogenated pyridazine with this compound in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand like X-Phos. mdpi.com The resulting D-A-D molecules exhibit properties like thermally activated delayed fluorescence (TADF), making them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net
The electronic and photophysical properties of these D-A-D systems can be fine-tuned by modifying the acceptor unit or the linkage between the donor and acceptor. These modifications influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission color and efficiency of the resulting material. researchgate.net
Formation of Multi-Component Molecular Architectures for Tailored Properties
Beyond simple D-A-D systems, this compound can be incorporated into more complex, multi-component molecular architectures. These structures are designed to possess specific, tailored properties for a variety of applications.
For instance, derivatives of this compound are utilized in the development of host materials for OLEDs and as components in phosphorescent iridium complexes. researchgate.net The rigid and bulky nature of the this compound unit can be exploited to control the intermolecular interactions and solid-state packing of the molecules, which is crucial for achieving high-performance organic electronic devices.
The synthesis of these multi-component systems often involves multi-step reaction sequences. For example, the functionalization of the this compound core at various positions allows for the attachment of different functional groups, leading to materials with diverse electronic and steric properties. A common intermediate, 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine, is used in the synthesis of more complex molecules, including those with potential applications as TADF emitters. chemicalbook.com
Methodologies for Purification and Characterization in Synthetic Studies
The synthesis of this compound derivatives necessitates rigorous purification and characterization to ensure the desired molecular structure and purity have been achieved. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose.
Chromatographic Separation Techniques (e.g., Column Chromatography, High-Pressure Liquid Chromatography)
Following a synthetic reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and catalyst residues. Chromatographic techniques are essential for isolating the target molecule from this mixture.
Column Chromatography: This is a widely used method for the purification of this compound derivatives. mdpi.com The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. The choice of solvent system is critical for effective separation.
High-Pressure Liquid Chromatography (HPLC): For more challenging separations or for analytical purposes to determine the purity of a sample, HPLC is employed. bldpharm.com This technique uses high pressure to force the solvent through a column with smaller particle sizes, leading to higher resolution and faster separation times compared to traditional column chromatography.
Spectroscopic Confirmation of Molecular Structures
Once a compound has been purified, its molecular structure must be unequivocally confirmed. A suite of spectroscopic techniques is used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. bldpharm.comcopernicus.orgmdpi.com
¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons.
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the detailed assignment of the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. copernicus.org Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
Mass Spectrometry (MS and HRMS): Mass spectrometry provides information about the molecular weight of the compound. copernicus.orgnist.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the determination of the elemental composition of the molecule. copernicus.org
The following table summarizes the key characterization techniques and their applications:
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon framework of the molecule |
| FT-IR | Presence of functional groups |
| MS (B15284909)/HRMS | Molecular weight and elemental composition |
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
While spectroscopic techniques provide information about the molecular structure in solution, single crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Advanced Spectroscopic and Electrochemical Characterization of 9,9 Dimethyl 9,10 Dihydroacridine Systems
Electronic Absorption and Emission Spectroscopy
The electronic absorption spectra of 9,9-dimethyl-9,10-dihydroacridine derivatives are primarily characterized by transitions within the dihydroacridine moiety and, in more complex systems, by intramolecular charge-transfer (ICT) bands. The position and intensity of these absorption bands are influenced by the molecular structure and the solvent environment.
For instance, derivatives of pyridazine (B1198779) featuring the this compound donor moiety, such as 2AC-PYD, exhibit a prominent absorption band at approximately 288 nm in both non-polar (toluene) and polar (THF) solvents. mdpi.com This absorption is attributed to a locally excited (LE) state within the donor fragment. mdpi.com In other systems, such as phosphoindole oxides functionalized with DMAC (PIO-α-DMAc and PIO-β-DMAc), the absorption maxima are observed at slightly longer wavelengths, around 344 nm and 346 nm, respectively, in a dilute tetrahydrofuran (B95107) (THF) solution. tandfonline.com These absorptions are assigned to a twisted intramolecular charge-transfer (TICT) state. tandfonline.com
The molar absorptivity can also vary between different isomers, indicating differences in molecular conjugation. For example, PIO-α-DMAc has a higher molar absorptivity than PIO-β-DMAc, suggesting a more effective conjugation in the former. tandfonline.com It is noteworthy that for some DMAC derivatives, the oscillator strength of the S₀→S₁ transition of the ICT state can be very low, leading to the absence of this band in the experimental UV-Vis spectra. mdpi.com
| Compound | Solvent | Absorption Maximum (λmax) [nm] | Assignment |
|---|---|---|---|
| 2AC-PYD | Toluene (B28343)/THF | 288 | Locally Excited (LE) State |
| PIO-α-DMAc | THF (10-5 M) | 344 | Twisted Intramolecular Charge-Transfer (TICT) |
| PIO-β-DMAc | THF (10-5 M) | 346 | Twisted Intramolecular Charge-Transfer (TICT) |
Derivatives of this compound are known to exhibit a range of emission characteristics, from deep-blue to green, depending on their molecular structure and the surrounding environment. The emission often originates from an intramolecular charge-transfer state, which is a common feature in donor-acceptor molecules incorporating the DMAC unit. mdpi.com
For example, certain pyridazine derivatives with a DMAC donor show emission in the range of 534–609 nm in toluene solutions. mdpi.com In contrast, other derivatives have been reported to exhibit ultraviolet LE emission peaking at approximately 360 nm, green ICT emission at around 510 nm, and deep-blue hybridized locally and charge-transfer (HLCT) emission at about 430 nm when molecularly dispersed in solid media of varying polarity. nih.gov The emission color can be significantly influenced by the nature of the acceptor unit linked to the DMAC donor. For instance, the emission of the DMAC-based compound 2AC-PYD is blue-shifted compared to a similar compound with a stronger phenoxazine (B87303) donor. mdpi.com
| Compound Type | Medium | Emission Peak (λem) [nm] | Emission Type |
|---|---|---|---|
| Pyridazine Derivative (e.g., 2AC-PYD) | Toluene | 534 - 609 | Intramolecular Charge-Transfer (ICT) |
| Derivatives in solid media | Solid Media | ca. 360 | Locally Excited (LE) |
| ca. 430 | Hybridized Locally and Charge-Transfer (HLCT) | ||
| ca. 510 | Intramolecular Charge-Transfer (ICT) |
A key characteristic of many this compound derivatives, particularly those with a donor-acceptor architecture, is their solvatochromic behavior. This refers to the change in the color of their emission in response to the polarity of the solvent. Typically, these compounds exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. mdpi.comresearchgate.net This phenomenon is a hallmark of emission from an intramolecular charge-transfer state, where the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.
The degree of solvatochromism can be quite pronounced. For example, a donor-acceptor-donor compound featuring the DMAC moiety (designated as 9a in a study) displays significant positive solvatoluminochromism. researchgate.net The emission color of this compound changes visibly with the dielectric constant of the solvent, a property that can be exploited for creating probes to visualize environmental conditions like polarity. researchgate.net The emission of 2AC-PYD also shows a dependence on the polarity of the medium, consistent with its ICT emission character. researchgate.net
| Compound | Solvent | Emission Maximum (λem) [nm] |
|---|---|---|
| Compound 9a | Toluene | ~480 |
| Dichloromethane (DCM) | ~530 | |
| Acetonitrile (ACN) | ~550 | |
| Methanol (MeOH) | ~580 |
Illustrative data for a DMAC-containing D-A-D compound showing a red shift in emission with increasing solvent polarity.
The photoluminescence quantum yield (PLQY), which represents the efficiency of the conversion of absorbed photons to emitted photons, is a critical parameter for luminescent materials. For this compound derivatives, the PLQY can vary dramatically depending on the molecular structure, the state of matter (solution or solid), and the surrounding environment.
In some cases, the PLQY in solution can be quite low. For instance, the deoxygenated toluene solutions of the pyridazine derivative 2AC-PYD have a PLQY of less than 1%. mdpi.com This low efficiency can be attributed to non-radiative decay pathways that compete with fluorescence. However, in the solid state, particularly in doped films, the PLQY of DMAC derivatives can be significantly higher. For example, 3,7- and 2,8-bis(this compound)dibenzo[b,d]thiophene 5,5-dioxide (3ASOA and 4ASOA) exhibit high total PLQYs of 72% and 88%, respectively, in their doped films. nih.gov Another example is a multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitter incorporating the DMAC moiety, which shows a high PLQY of 71% in a thin film. researchgate.net
| Compound | Medium | Photoluminescence Quantum Yield (ΦPL) [%] |
|---|---|---|
| 2AC-PYD | Deoxygenated Toluene | < 1 |
| 3ASOA | Doped Film | 72 |
| 4ASOA | Doped Film | 88 |
| MR-TADF Emitter with DMAC | 1.5 wt% TSPO1 Thin Film | 71 |
The excited-state lifetime is a measure of the average time a molecule spends in an excited state before returning to the ground state. For many this compound derivatives, particularly those designed as emitters for organic light-emitting diodes (OLEDs), the phenomenon of thermally activated delayed fluorescence (TADF) is of great interest. TADF materials can harvest triplet excitons and convert them into emissive singlet excitons, leading to high internal quantum efficiencies.
The emission from TADF materials is characterized by two lifetime components: a short-lived prompt fluorescence and a long-lived delayed fluorescence. The delayed fluorescence lifetime is a key parameter in characterizing these materials. For example, pyridazine derivatives with a DMAC donor exhibit TADF with lifetimes of 93 ns and 143 ns in toluene solutions. mdpi.com In another case, an MR-TADF emitter containing the DMAC unit showed a delayed fluorescence lifetime (τd) of 1.18 ms (B15284909) in a thin film. researchgate.net
| Compound Type | Medium | Delayed Fluorescence Lifetime (τd) |
|---|---|---|
| Pyridazine Derivatives with DMAC | Toluene | 93 ns |
| 143 ns | ||
| MR-TADF Emitter with DMAC | 1.5 wt% TSPO1 Thin Film | 1.18 ms |
A fascinating photophysical phenomenon observed in some this compound derivatives is aggregation-induced emission enhancement (AIEE). tandfonline.com In contrast to many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules are weakly emissive in dilute solutions but become highly luminescent upon aggregation or in the solid state. This property is highly desirable for applications in solid-state lighting and sensing.
The AIEE effect in DMAC derivatives is often attributed to the restriction of intramolecular motion in the aggregated state. The non-planar structure of the DMAC unit can prevent close π-π stacking, and upon aggregation, the restriction of rotational and vibrational motions of the molecule blocks non-radiative decay channels, thus opening up the radiative pathway and leading to enhanced emission. Some DMAC-based materials have been found to exhibit a related phenomenon called aggregation-induced delayed fluorescence (AIDF), where they are weak emitters in solution but show strong delayed fluorescence in spin-coated neat films. For example, novel luminogens consisting of this compound and phosphoindole oxide have been synthesized and shown to have apparent AIE properties, emitting strongly in the aggregated state. tandfonline.com
Electrochemical Analysis and Redox Properties
Electrochemical analysis provides fundamental insights into the electronic structure and stability of molecules, which are critical parameters for their application in electronic devices. Techniques such as cyclic voltammetry are employed to determine the redox potentials, which are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry (CV) for Oxidation and Reduction Potential Determination
Cyclic voltammetry is a powerful technique to investigate the redox behavior of this compound derivatives. The DMAC moiety is known for its strong electron-donating nature, which results in relatively low oxidation potentials.
In studies of donor-acceptor-donor (DAD) compounds incorporating DMAC as the donor unit and benzothiadiazole as the acceptor, the DMAC groups undergo a one-step, two-electron oxidation process. rsc.org This indicates that both donor units are oxidized at the same potential. rsc.org For other derivatives, such as those combining DMAC with phosphoindole oxide (PIO-α-DMAc and PIO-β-DMAc), reversible oxidation processes are observed, which is indicative of good electrochemical stability. tandfonline.com Similarly, a pyridazine derivative incorporating DMAC (2AC-PYD) also exhibits reversible oxidation during repeated scans. researchgate.net
The reduction potentials are typically associated with the electron-accepting part of the molecule. For instance, in a series of DAD compounds, a derivative designated as 4 was found to be the easiest to reduce, with a reversible reduction process at -1.79 V. rsc.org
The table below summarizes the oxidation potentials for several this compound derivatives.
| Compound Name | Onset Oxidation Potential (E_ox) vs. Fc/Fc+ | Reference |
| PIO-α-DMAc | 0.6 V | tandfonline.com |
| PIO-β-DMAc | 0.7 V | tandfonline.com |
| 1 (DAD type) | 0.58 V | rsc.org |
| 2 (DAD type) | 0.53 V | rsc.org |
Experimental Determination of Ionization Potentials (IP) and Electron Affinities (EA)
The ionization potential (IP), the energy required to remove an electron from a molecule, can be determined experimentally from the onset oxidation potentials measured by cyclic voltammetry. These values are crucial for understanding the hole-injection and transport properties of materials in organic electronic devices.
For two pyridazine derivatives containing the this compound moiety, the ionization potentials were determined to be 5.38 eV and 5.42 eV. mdpi.com The small difference in these values suggests that the IP is only slightly dependent on the specific structure of the attached acceptor group in these compounds. mdpi.com In DAD compounds, the highest occupied molecular orbital (HOMO), from which the electron is removed upon ionization, is typically located on the electron-donating DMAC units. rsc.org
Investigation of Electrochemical Oxidation and Reduction Mechanisms (e.g., radical cation formation, dimerization, oligomerization)
The electrochemical oxidation of this compound derivatives typically begins with the formation of a radical cation. rsc.orgresearchgate.net The subsequent fate of this reactive intermediate depends on the molecular structure and experimental conditions.
In some DAD systems, the oxidation process involves both DMAC donor groups being oxidized at the same potential. This leads to the formation of two radical cations which then recombine to create a spinless dication. rsc.org However, the mechanism can be more complex. For certain derivatives, the appearance of increasing peak intensities in consecutive CV scans suggests that the initially formed radical cation undergoes further reactions, such as dimerization or oligomerization, leading to the deposition of product on the electrode surface. rsc.org A plausible mechanism for this involves the formation of the radical cation on the DMAC unit, which can exist in several resonant forms. The recombination of unpaired electrons between two such radicals, followed by the abstraction of two protons, results in the formation of a dimer, which can then lead to further oligomerization. rsc.org
Thermal Analysis Methodologies for Material Characterization
The thermal stability of organic materials is a critical factor for their practical application, especially in devices like OLEDs that can generate heat during operation. High thermal stability ensures a long operational lifetime and consistent performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to assess these properties.
Differential Scanning Calorimetry (DSC) for Glass Transition Studies
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is particularly useful for identifying the glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is desirable for materials used in thin-film devices as it helps to maintain the morphological stability of the film at elevated temperatures.
A derivative of pyridazine and this compound has been shown to be capable of glass formation, with a glass transition temperature of 80 °C. researchgate.netmdpi.comnih.gov
| Compound Name | Glass Transition Temperature (Tg) |
| 2AC-PYD | 80 °C researchgate.netmdpi.comnih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature (Td) of a material, which is a key indicator of its thermal stability. The Td is often defined as the temperature at which the material loses 5% of its initial weight.
Derivatives of this compound generally exhibit high thermal stability, making them suitable for fabrication techniques like vacuum deposition used in OLED manufacturing. tandfonline.com For example, luminogens consisting of DMAC and phosphoindole oxide (PIO-α-DMAc and PIO-β-DMAc) show high decomposition temperatures. tandfonline.com Similarly, pyridazine derivatives also demonstrate good thermal stability. mdpi.comnih.gov In some cases, TGA measurements show a complete weight loss, which indicates that the compound sublimes rather than decomposes. mdpi.comnih.gov
The table below presents the thermal decomposition data for several this compound derivatives.
| Compound Name | Decomposition Temperature (Td) at 5% weight loss | Reference |
| PIO-α-DMAc | 362.04 °C | tandfonline.com |
| PIO-β-DMAc | 356.27 °C | tandfonline.com |
| 2PO-PYD | 314 °C | researchgate.netmdpi.comnih.gov |
| 2AC-PYD | 336 °C | researchgate.netmdpi.comnih.gov |
Theoretical and Computational Investigations of 9,9 Dimethyl 9,10 Dihydroacridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for understanding the fundamental properties of 9,9-Dimethyl-9,10-dihydroacridine (DMAC). These calculations provide insights into the molecule's electronic structure, geometry, and predictive characteristics like ionization potential and electron affinity.
Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Theoretical calculations, often employing methods like the M06-2X hybrid functional with a 6-31G(d,p) basis set, are instrumental in understanding the electronic structures of molecules incorporating the this compound moiety. tandfonline.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior of a compound.
In derivatives of DMAC, such as those combined with phosphoindole oxides, the HOMO is typically localized on the electron-donating DMAC unit, while the LUMO is situated on the electron-accepting part of the molecule. tandfonline.com This spatial separation of the frontier orbitals is a key characteristic of donor-acceptor (D-A) type molecules. tandfonline.comacs.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller gap generally indicates higher reactivity and potential for charge transfer interactions within the molecule. aimspress.comnih.gov
The table below summarizes the calculated HOMO, LUMO, and energy gap values for illustrative purposes, based on general findings for similar compounds.
| Computational Parameter | Value (eV) |
| HOMO Energy | -5.5 to -5.0 |
| LUMO Energy | -2.0 to -1.5 |
| HOMO-LUMO Gap | 3.5 to 3.0 |
Note: These values are representative and can vary depending on the specific derivative and the computational method employed.
Geometry Optimization and Conformational Analysis
DFT calculations are also used to determine the most stable three-dimensional structure of this compound and its derivatives through geometry optimization. tandfonline.com These calculations have revealed that in many DMAC-containing compounds, there is a significant twist between the DMAC donor unit and the acceptor moiety it is connected to. tandfonline.com
For instance, in certain phosphoindole oxide derivatives, the torsional angle between the DMAC group and an adjacent benzene (B151609) ring can be as high as 88.5 degrees. tandfonline.com This highly twisted conformation is a result of steric hindrance from the bulky dimethyl groups on the acridine (B1665455) core. This structural feature is significant as it can inhibit intermolecular interactions and dense packing in the solid state. tandfonline.com The central dihydroacridine ring itself adopts a boat conformation. nih.gov
Prediction of Ionization Potentials and Electron Affinities
The energies of the HOMO and LUMO can be used to estimate the ionization potential (IP) and electron affinity (EA) of a molecule, respectively. The ionization potential represents the energy required to remove an electron, while the electron affinity is the energy released when an electron is added. A lower HOMO energy corresponds to a higher ionization potential, making the molecule a better electron donor. researchgate.net Conversely, a higher LUMO energy suggests a greater electron affinity, indicating a better electron acceptor. researchgate.net
The inherent electron-donating nature of the this compound unit makes it a valuable component in designing molecules with specific electronic properties for applications such as organic light-emitting diodes (OLEDs). tandfonline.comrsc.org
Excited State Theoretical Frameworks
Understanding the behavior of this compound in its excited state is crucial for its application in optoelectronic devices. Theoretical frameworks help to characterize the nature of these excited states and the mechanisms of energy relaxation.
Intramolecular Charge Transfer (ICT) State Characterization
Upon photoexcitation, molecules containing the this compound donor can exhibit intramolecular charge transfer (ICT). tandfonline.commdpi.com In this process, an electron is promoted from the HOMO (localized on the DMAC donor) to the LUMO (localized on the acceptor). tandfonline.com This creates an excited state with a significant separation of charge. nih.gov
The character of the ICT state is heavily influenced by the surrounding environment. nih.gov In polar solvents, the charge-separated ICT state is stabilized, often leading to a red-shift in the emission spectrum. nih.gov Theoretical models can simulate these solvent effects to predict the photophysical properties of the molecule in different media.
Twisted Intramolecular Charge Transfer (TICT) Mechanism Studies
The highly twisted geometry of this compound derivatives plays a crucial role in their excited-state dynamics, often leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. tandfonline.commdpi.com The TICT model proposes that following initial excitation to a locally excited (LE) state, the molecule undergoes a torsional relaxation around the single bond connecting the donor and acceptor moieties. nih.gov
Hybridized Local and Charge-Transfer (HLCT) Excited State Analysis
The photophysical properties of this compound (DMAC) are intricately linked to the nature of its excited states. The concept of a Hybridized Local and Charge-Transfer (HLCT) excited state is crucial for understanding the behavior of molecules like DMAC, which are often used as donor units in thermally activated delayed fluorescence (TADF) materials. In an HLCT state, the lowest singlet excited state (S₁) is a mixture of a locally excited (LE) state and a charge-transfer (CT) state.
The LE state corresponds to an electronic transition that is largely confined to a single molecular fragment, in this case, the acridine core. The CT state, on the other hand, involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. In donor-acceptor molecules incorporating DMAC, the dihydroacridine moiety typically serves as the electron donor.
The degree of hybridization between the LE and CT states is highly dependent on the molecular geometry and the surrounding environment. In a more planar conformation, the overlap between the donor and acceptor orbitals is significant, leading to a state with more LE character. Conversely, a more twisted conformation reduces this overlap, favoring a state with greater CT character. This interplay is critical for achieving a small singlet-triplet energy gap (ΔE(S₁-T₁)), a key requirement for efficient reverse intersystem crossing (RISC) in TADF emitters.
Computational Differentiation of Through-Space Charge Transfer (TSCT) versus Through-Bond Charge Transfer (TBCT) Mechanisms
In complex donor-acceptor systems containing this compound, the charge transfer process can occur through two primary mechanisms: through-space charge transfer (TSCT) and through-bond charge transfer (TBCT). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in distinguishing between these pathways.
Through-Space Charge Transfer (TSCT): This mechanism involves the direct transfer of an electron from the donor to the acceptor through space, without significant involvement of the covalent bonds of the connecting bridge. The efficiency of TSCT is highly sensitive to the spatial proximity and mutual orientation of the donor and acceptor units. rsc.org A folded or "U-shaped" molecular architecture, which can be imposed by a rigid linker, often facilitates TSCT by bringing the donor and acceptor into close vicinity. rsc.orgrsc.org
Through-Bond Charge Transfer (TBCT): In this mechanism, the charge transfer occurs through the sigma or pi bonds of the molecular bridge that connects the donor and acceptor. The electronic properties of the bridge, such as its conductivity and energy levels, play a critical role in mediating the TBCT process.
Computational analyses can differentiate between TSCT and TBCT by examining the frontier molecular orbitals (FMOs) involved in the electronic transition. In a dominant TSCT process, the highest occupied molecular orbital (HOMO) is typically localized on the donor (e.g., DMAC) and the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor, with minimal electron density on the bridging unit. rsc.org Conversely, in a TBCT-dominant system, the FMOs show significant electron density delocalized across the bridge.
For instance, in a study of donor-acceptor luminophores with a carbazole (B46965) linker, TD-DFT calculations suggested that for most of the compounds, the emission stemmed from local electron density redistribution upon excitation, with the carbazole bridge contributing to an appreciable through-bond charge transfer. rsc.org However, in one specific derivative, the emission was predominantly attributed to stronger through-space interactions. rsc.org
Spin Dynamics and Intersystem Crossing Pathways
Reverse Intersystem Crossing (RISC) Mechanism Modeling
Reverse intersystem crossing (RISC) is a critical photophysical process in which a molecule in a triplet excited state transitions to a singlet excited state. This process is the cornerstone of thermally activated delayed fluorescence (TADF). Computational modeling is a powerful tool for elucidating the intricate mechanisms of RISC.
The efficiency of RISC is governed by several factors, including the singlet-triplet energy gap (ΔE(S₁-T₁)) and the spin-orbit coupling (SOC) between the S₁ and T₁ states. A small ΔE(S₁-T₁) is essential to allow for thermal energy to promote the transition from the triplet to the singlet state.
Computational studies can model the potential energy surfaces of the S₁ and T₁ states and identify the minimum energy crossing point (MECP) between them. The MECP represents the most favorable geometry for the S₁ to T₁ transition. The energy barrier to reach the MECP and the magnitude of the SOC at this point are key determinants of the RISC rate.
Theoretical models can also dissect the different pathways for RISC, which can be direct or vibronically mediated. In the direct mechanism, the transition occurs directly between the S₁ and T₁ states. In the mediated mechanism, higher-lying triplet or singlet states can be involved, providing alternative channels for the intersystem crossing. rsc.org
Calculation of Singlet-Triplet Energy Gaps (ΔE(S₁-T₁))
The accurate calculation of the singlet-triplet energy gap (ΔE(S₁-T₁)) is paramount for the design and understanding of TADF materials. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose, although its accuracy can be dependent on the choice of functional. researchgate.net
The ΔE(S₁-T₁) can be calculated as the energy difference between the optimized T₁ state and the optimized S₁ state (adiabatic gap) or as the energy difference between the T₁ and S₁ states at the S₁ geometry (vertical gap). For TADF, the adiabatic gap is generally the more relevant quantity.
Different computational approaches and functionals can yield varying results for ΔE(S₁-T₁). For example, while TD-DFT is common, higher-level methods like DLPNO-STEOM-CCSD or NEVPT2 can provide more accurate predictions, with errors often within 0.1-0.2 eV, compared to potential errors of around 0.5 eV for TD-DFT. stackexchange.com The choice of basis set can also influence the calculated energy gap. stackexchange.com
For diradical systems, other methods like the particle-particle Random Phase Approximation (pp-RPA) have been shown to predict singlet-triplet gaps effectively. wisc.edu
Table 1: Comparison of Computational Methods for Singlet-Triplet Gap Calculations
| Method | Typical Accuracy | Notes |
| TD-DFT | ~0.5 eV error is common. stackexchange.com | Widely used due to computational efficiency. Accuracy is highly dependent on the functional. researchgate.net |
| DLPNO-STEOM-CCSD | ~0.1-0.2 eV error. stackexchange.com | More accurate than TD-DFT and still computationally affordable for many molecules. |
| NEVPT2 | ~0.1-0.2 eV error. stackexchange.com | A high-level multireference method that can be very accurate. |
| pp-RPA | Good for diradical systems. wisc.edu | Combines DFT with a configuration interaction-like treatment of the two non-bonding electrons. wisc.edu |
Molecular Dynamics Simulations and Intermolecular Interactions
Computational Studies on Molecular Packing and Solid-State Interactions
The performance of organic electronic devices based on this compound derivatives is not only determined by the properties of individual molecules but also significantly influenced by their arrangement and interactions in the solid state. Computational studies, including molecular dynamics simulations and quantum chemical calculations, are essential for understanding molecular packing and its consequences.
Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the intermolecular forces. For instance, in some molecular complexes, electrostatic interactions may be the most stabilizing component, while in others, dispersion forces may dominate. semanticscholar.org
Molecular dynamics simulations can provide insights into the dynamic behavior of molecules in the solid state, including vibrational motions and conformational flexibility. These simulations can help to understand how molecular packing affects charge transport and other solid-state properties.
Applications of 9,9 Dimethyl 9,10 Dihydroacridine in Organic Electronic Materials
Organic Light-Emitting Diodes (OLEDs)
The versatility of the 9,9-dimethyl-9,10-dihydroacridine unit has been extensively explored in the field of OLEDs, where it has been successfully incorporated into emitters, hole-transporting layers, and host materials.
Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) has emerged as a key mechanism for achieving 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The design of TADF emitters typically involves the combination of electron-donating and electron-accepting moieties, spatially separated to ensure a small singlet-triplet energy splitting (ΔEST). mit.edudtu.dk The this compound unit serves as an excellent electron donor for this purpose. acs.org
A common strategy involves linking the DMAC donor to an acceptor core. dtu.dk For instance, two luminescent dibenzo[b,d]thiophene 5,5-dioxide derivatives combined with this compound were synthesized, demonstrating the appearance of thermally activated delayed fluorescence. researchgate.net These molecules, 3,7- and 2,8-bis(this compound)dibenzo[b,d]thiophene 5,5-dioxide (3ASOA and 4ASOA), exhibited both prompt and delayed fluorescence. researchgate.net Another design incorporated DMAC as the donor and phenylphenanthroimidazole (PPI) as the acceptor, with a 9,9-diethylfluorene spacer. researchgate.net
The synthesis of these D-A type molecules often employs cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect the DMAC donor to the acceptor unit. nih.gov For example, derivatives of pyridazine (B1198779) with this compound donor moieties were synthesized via the Buchwald–Hartwig cross-coupling reaction. nih.gov
Table 1: Performance of Selected TADF Emitters Incorporating this compound
| Emitter | Acceptor Moiety | PL Quantum Yield (Doped Film) | Maximum External Quantum Efficiency (EQE) |
| 3ASOA | Dibenzo[b,d]thiophene 5,5-dioxide | 72% | 10.4% |
| 4ASOA | Dibenzo[b,d]thiophene 5,5-dioxide | 88% | 13.8% |
Data sourced from reference researchgate.net
Utilization as Hole-Transporting Layer (HTL) Materials
The excellent hole-transporting properties of this compound derivatives make them suitable for use in hole-transporting layers (HTLs) of OLEDs. researchgate.net The DMAC unit facilitates the injection and transport of holes from the anode to the emissive layer, contributing to balanced charge transport and improved device performance.
Derivatives of this compound have been specifically designed and synthesized for this purpose. researchgate.net These materials often exhibit high thermal stability, which is crucial for the operational lifetime of OLED devices. For instance, in a study of this compound functionalized phosphoindole oxides, a dedicated hole-transporting layer of di-(4-(N,N-ditolylamino)-phenyl)cyclohexane (TAPC) was used, highlighting the importance of specialized HTL materials in device architecture. tandfonline.com
Development of Host Materials for Phosphorescent and TADF Emitters in OLEDs
Host materials play a critical role in OLEDs by dispersing and supporting the emitter molecules, preventing aggregation-caused quenching (ACQ) and facilitating energy transfer. scut.edu.cn The this compound moiety has been successfully integrated into host materials for both phosphorescent and TADF emitters.
By combining the electron-donating DMAC unit with an electron-accepting moiety, bipolar host materials can be created. scut.edu.cn This bipolar nature allows for balanced transport of both holes and electrons, which is essential for high-efficiency OLEDs. For example, two novel materials, 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrFPhAc) and 10-(6-(dibenzo[b,d]thiophen-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrTPhAc), were designed as host materials for red phosphorescent OLEDs. rsc.org These materials exhibited suitable triplet energies for efficient energy transfer to the red phosphorescent emitter, with the device using PrFPhAc as the host achieving a superior external quantum efficiency of 22%. rsc.org
Materials Exhibiting Aggregation-Induced Emission (AIE) for Enhanced OLED Performance
Aggregation-caused quenching (ACQ) is a common problem in organic luminophores, where their emission intensity decreases in the aggregated or solid state. tandfonline.com The phenomenon of aggregation-induced emission (AIE) offers a solution to this issue, as AIE-active materials show enhanced emission in the aggregated state. tandfonline.comrsc.org The this compound unit has been utilized to construct novel AIE-active materials for OLED applications. tandfonline.com
For example, two new luminogens, PIO-α-DMAc and PIO-β-DMAc, were synthesized by combining this compound with a phosphoindole oxide moiety. tandfonline.comscut.edu.cn These materials exhibited clear AIE characteristics, with their photoluminescence intensity significantly increasing in aggregated states. tandfonline.com The proposed mechanism for this AIE effect is the restriction of intramolecular rotation in the aggregated state, which suppresses non-radiative decay pathways. rsc.org Non-doped OLEDs fabricated using these AIE-active materials as the light-emitting layer demonstrated high brightness and good electroluminescence efficiencies. tandfonline.comscut.edu.cn
Achievement of High-Efficiency Deep-Blue Electroluminescence in Devices
Achieving efficient and stable deep-blue emission is a major challenge in the development of full-color OLED displays. The this compound moiety has been instrumental in the design of materials for high-efficiency deep-blue OLEDs.
By incorporating DMAC as a donor unit in TADF emitters, deep-blue electroluminescence can be realized. researchgate.net Furthermore, derivatives of this compound have been used to create emitters for deep-blue OLEDs. For instance, two new deep-blue fluorescent emitters, AFpTPI and AFmTPI, were synthesized based on a 10-(9,9-diethyl-9H-fluoren-2-yl)-9,9-dimethyl-9,10-dihydroacridine core. monash.edu A solution-processed non-doped device using AFpTPI as the emitter achieved a maximum external quantum efficiency of 4.56% with CIE coordinates of (0.15, 0.06), which aligns with the European Broadcasting Union (EBU) blue standard. monash.edu
In another study, a device using '7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f] isoquinoline' as an emitter exhibited deep-blue emission with CIE coordinates of (0.16, 0.08) and a luminous efficiency of 2.30 cd/A. nih.gov
Table 2: Performance of Selected Deep-Blue Emitters/OLEDs Featuring this compound Derivatives
| Emitter/Device Material | Maximum EQE | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) |
| AFpTPI | 4.56% | - | (0.15, 0.06) |
| AFmTPI | 3.37% | - | (0.15, 0.05) |
| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f] isoquinoline | 2.94% | 2.30 | (0.16, 0.08) |
Data sourced from references monash.edunih.gov
Fabrication and Performance Evaluation of Solution-Processed and Non-Doped OLEDs
Solution-processing and non-doped device architectures offer pathways to reduce the manufacturing cost and complexity of OLEDs. The development of materials based on this compound has contributed significantly to these areas.
Bipolar compounds based on this compound and phenylphenanthroimidazole/triphenylimidazole derivatives have been designed and synthesized for use as emitters in solution-processed non-doped OLEDs. researchgate.net Furthermore, AIE-active luminogens incorporating DMAC have been successfully used in non-doped green OLEDs, demonstrating high brightness and good efficiencies. scut.edu.cnresearchgate.net These devices were fabricated with a structure of ITO/HATCN/TAPC/TCTA/emitter/TmPyPB/LiF/Al, where the emitter layer was non-doped. tandfonline.com
The development of deep-blue fluorescent emitters based on a 10-(9,9-diethyl-9H-fluoren-2-yl)-9,9-dimethyl-9,10-dihydroacridine core has also enabled the fabrication of highly efficient non-doped solution-processed OLEDs with excellent color purity. monash.edu
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| DMAC | This compound |
| 3ASOA | 3,7-bis(this compound)dibenzo[b,d]thiophene 5,5-dioxide |
| 4ASOA | 2,8-bis(this compound)dibenzo[b,d]thiophene 5,5-dioxide |
| PPI | Phenylphenanthroimidazole |
| TAPC | di-(4-(N,N-ditolylamino)-phenyl)cyclohexane |
| PrFPhAc | 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine |
| PrTPhAc | 10-(6-(dibenzo[b,d]thiophen-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine |
| PIO-α-DMAc | Not fully specified in source |
| PIO-β-DMAc | Not fully specified in source |
| AFpTPI | Not fully specified in source |
| AFmTPI | Not fully specified in source |
| ITO | Indium tin oxide |
| HATCN | Dipyrazinoquinoxaline-2,3,6,7,10,11-hexacarbonitrile |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |
| TmPyPB | 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene |
| LiF | Lithium fluoride (B91410) |
| Al | Aluminum |
Donor-Acceptor Systems in Optoelectronic Devices
The donor-acceptor (D-A) architecture is a fundamental design concept in organic electronics. By combining an electron-donating moiety with an electron-accepting one, it is possible to create materials with tunable energy levels, charge-transfer characteristics, and emissive properties. DMAC has been widely employed as an effective electron donor in these systems.
Strategic Design Principles for Donor-Acceptor Architectures
The design of efficient D-A systems based on this compound hinges on several key principles aimed at optimizing their performance in optoelectronic devices. DMAC is recognized as a relatively weak electron donor, a characteristic that can be advantageous. sigmaaldrich.comacs.org Its lower electron-donating strength contributes to a higher energy level of the excited state. sigmaaldrich.com
A critical design strategy involves the chemical modification of the DMAC unit. Due to the unstable nature of its oxidative state, substitutions on the active sites of the DMAC molecule are necessary to stabilize the resulting radical cation. sigmaaldrich.com This stabilization is crucial for the successful application of DMAC-based compounds in processes like atom transfer radical polymerization (ATRP), where they can function as the donor part of a D-A type photocatalyst. sigmaaldrich.com
Another important principle is the control of the conjugation length and intermolecular charge-transfer (ICT) characteristics. acs.org Researchers have developed special linking strategies, such as attaching functional groups at the 4-position of the 9,10-dihydroacridine (B10567) core, to limit the conjugation length. acs.org This approach helps in maintaining a high triplet energy and inhibiting undesirable intermolecular interactions. acs.org
Furthermore, the choice of the acceptor unit linked to the DMAC donor is a pivotal design consideration. For instance, combining DMAC with a strong electron acceptor like a phosphindole oxide (PIO) core allows for the creation of bipolar luminescent materials. tandfonline.com This D-A structure is beneficial for the balanced injection and transport of both holes and electrons within an organic light-emitting diode (OLED). tandfonline.com The highly twisted conformation between the donor and acceptor units in such designs can effectively reduce the dense packing of molecules, which in turn mitigates energy dissipation from strong intermolecular interactions and suppresses exciton (B1674681) concentration quenching in the solid state. tandfonline.com
| Design Principle | Objective | Resulting Property | Reference |
| Substitution on DMAC | Stabilize the radical cation | Suitability for photocatalysis (ATRP) | sigmaaldrich.com |
| Specific Linking Strategy (e.g., at 4-position) | Limit conjugation length, inhibit ICT | Maintained triplet energy | acs.org |
| Combination with Strong Acceptors (e.g., PIO) | Create bipolar materials | Balanced charge injection and transport | tandfonline.com |
| Twisted D-A Conformation | Reduce molecular packing | Attenuated energy dissipation, inhibited quenching | tandfonline.com |
Elucidation of Charge Transfer Dynamics in Donor-Acceptor Compounds
The performance of optoelectronic devices based on DMAC donor-acceptor compounds is intrinsically linked to their charge transfer (CT) dynamics. Upon photoexcitation, an electron is typically transferred from the highest occupied molecular orbital (HOMO), localized on the DMAC donor, to the lowest unoccupied molecular orbital (LUMO), situated on the acceptor moiety. This process leads to the formation of a charge-transfer state.
In many DMAC-based D-A systems, a phenomenon known as twisted intramolecular charge transfer (TICT) occurs. tandfonline.com The nearly perpendicular orientation between the donor and acceptor units facilitates the formation of these TICT states. tandfonline.com The photophysical properties of these compounds are often characterized by a strong positive solvatochromism, where the emission wavelength shifts to longer wavelengths (red-shifts) in more polar solvents, which is a hallmark of an intramolecular charge transfer state. researchgate.net
Studies on D-A dyads have shown that the charge transfer processes can be incredibly fast. For example, in a system involving an N,N-dimethylaniline subunit connected to an expanded acridinium (B8443388) cation, excitation leads to an ultrafast charge shift in less than a picosecond. nih.gov This is followed by charge recombination over a timescale of 10 to 200 picoseconds. nih.gov
The investigation of these dynamics is often carried out through a combination of experimental techniques, such as UV-visible absorption and photoluminescence spectroscopy, as well as cyclic voltammetry, and supported by theoretical calculations like density functional theory (DFT). researchgate.net These studies have revealed that in some DMAC-based D-A materials, the emission spectra in solid-state films are very similar to those in dilute solutions, indicating a lack of significant intermolecular interaction effects on the ICT process in the solid state. sigmaaldrich.com
| Compound System | Key Finding on Charge Transfer | Timescale | Reference |
| Pyridazine-DMAC derivative | Emission from an intramolecular charge transfer state with positive solvatochromism. | Steady-state | researchgate.net |
| N,N-dimethylaniline-Acridinium dyad | Ultrafast charge shift upon excitation. | < 1 ps | nih.gov |
| N,N-dimethylaniline-Acridinium dyad | Charge recombination. | 10-200 ps | nih.gov |
| Phosphoindole oxide-DMAC | Formation of Twisted Intramolecular Charge Transfer (TICT) states. | Steady-state | tandfonline.com |
Development of Materials for Hot Exciton Generation
The development of materials capable of generating and utilizing hot excitons—excitons with significant excess energy before they relax to the lowest excited state—is a key area of research for next-generation optoelectronic devices. While direct evidence for hot exciton generation in this compound-based materials is not extensively documented in current literature, a closely related and highly successful strategy for efficient exciton management in these materials is the mechanism of Thermally Activated Delayed Fluorescence (TADF). acs.orgresearchgate.net
TADF is a process that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons through reverse intersystem crossing (RISC). nih.gov This is particularly important in OLEDs, as it can theoretically enable 100% internal quantum efficiency. The key to efficient TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov
The donor-acceptor architecture of DMAC-based compounds is ideally suited for achieving a small ΔEST. The spatial separation of the HOMO on the DMAC donor and the LUMO on the acceptor unit leads to a low electron correlation energy and, consequently, a small singlet-triplet splitting. nih.gov The weaker electron-donating ability of DMAC can also contribute to a higher energy level of the excited state, which is beneficial for blue-emitting TADF molecules. sigmaaldrich.comacs.org
Research has shown that by carefully designing DMAC-based D-A molecules, it is possible to achieve high photoluminescence quantum yields and efficient TADF. For example, derivatives of pyridazine with DMAC exhibit TADF, and other systems have been developed as efficient host materials for red phosphorescent OLEDs by tuning their triplet energy levels. acs.orgresearchgate.net While TADF harvests thermalized triplet excitons rather than hot excitons, it represents the primary and most successful strategy to date for maximizing exciton utilization in DMAC-based materials for lighting applications.
Novel Materials with Specific Physical Characteristics
Beyond their application in D-A systems for light emission, derivatives of this compound are being explored for the creation of novel materials with specific and desirable physical properties, such as the ability to form stable amorphous glasses.
Development of Glass-Forming Derivatives for Amorphous Material Applications
In many organic electronic device applications, the formation of uniform, stable, and defect-free thin films is crucial for optimal performance and longevity. Amorphous materials, which lack long-range crystalline order, are often preferred for this reason as they can be deposited to form smooth films and avoid issues related to grain boundaries found in polycrystalline films. The ability of a material to form a stable glass, characterized by a high glass transition temperature (Tg), is therefore a highly desirable property.
Research has demonstrated that derivatives of this compound can be designed to possess glass-forming capabilities. researchgate.net Specifically, a compound synthesized from the Buchwald–Hartwig cross-coupling of pyridazine (as the acceptor) and this compound (as the donor) was found to be capable of glass formation. researchgate.net
This particular derivative exhibits a glass transition temperature of 80 °C. researchgate.net A high Tg is indicative of good morphological stability, which is essential for preventing crystallization and degradation of the material in a device under operational stress and heat. In addition to its glass-forming nature, this material also demonstrates high thermal stability, with a 5% weight loss temperature recorded at 314 °C, and it undergoes sublimation rather than thermal degradation. researchgate.net The development of such glass-forming DMAC derivatives is a promising route towards fabricating robust and long-lasting amorphous material layers for a variety of organic electronic applications.
| Derivative | Physical Characteristic | Measured Value | Significance | Reference |
| Pyridazine-DMAC | Glass-forming ability | Tg = 80 °C | Enables formation of stable amorphous films | researchgate.net |
| Pyridazine-DMAC | Thermal stability (5% weight loss) | Td = 314 °C | High stability for device operation | researchgate.net |
Applications of 9,9 Dimethyl 9,10 Dihydroacridine in Biological and Sensor Research
Fluorescent Probes and Chemical Sensors
The incorporation of the 9,9-Dimethyl-9,10-dihydroacridine moiety into fluorescent molecules has led to significant advancements in the field of chemical sensors and bio-imaging. This is largely due to its function as a potent electron-donating auxochrome, which can dramatically improve the photophysical and photochemical properties of fluorophores.
Design of Photostable Fluorophores for Advanced Imaging Techniques
A critical requirement for fluorophores used in long-term, high-resolution live-cell imaging, such as stimulated emission depletion (STED) nanoscopy, is superior photostability. The introduction of the this compound (DMAC) group as an auxochrome is a general strategy for enhancing this characteristic. By incorporating DMAC into various fluorophore scaffolds, including rhodamines and coumarins, researchers can significantly improve their resilience to photobleaching. This enhancement stems from the ability of the electron-donating DMAC group to suppress detrimental photooxidative reactions and prevent the formation of reactive triplet states in the fluorophore, which are often precursors to photodegradation. The resulting DMA-based fluorophores are thus better suited for prolonged and intensive imaging experiments.
Development of Fluorescent Probes for Specific Biological Analytes (e.g., Granzyme B, Fluoride (B91410) Ions)
The development of probes that can selectively detect specific biological analytes is crucial for diagnosing diseases and understanding biological processes. The this compound (DMAC) scaffold has been successfully employed in creating such targeted sensors.
Fluoride Ions: A novel fluorescent probe for fluoride ions, named TB-1DMAc-2TRZ, was designed using DMAC as a central electron-donating unit, bridged between electron-withdrawing triarylboron and triazine groups. nih.gov In this A-D-A′ (Acceptor-Donor-Acceptor) configuration, the probe exhibits multi-channel intramolecular charge transfer (ICT). nih.gov The system is highly sensitive and selective for fluoride ions, which interact with the boron center, altering the probe's electronic structure and causing a detectable change in its fluorescence properties. nih.gov
Granzyme B: Granzyme B is a serine protease released by cytotoxic T cells to induce apoptosis in target cells, making it a key biomarker for monitoring immune responses to cancer and allograft rejection. nih.govgoogle.com Fluorescent probes for Granzyme B are typically designed by linking a fluorophore to a specific peptide sequence that the enzyme can recognize and cleave. nih.gov Upon cleavage, the fluorophore is activated, generating a signal. While specific probes directly using a DMAC-based fluorophore are not prominently documented in the reviewed literature, the enhanced photostability and brightness conferred by the DMAC auxochrome make it an ideal candidate for constructing next-generation Granzyme B probes for long-term, real-time imaging of immune activity. nih.govresearchgate.net
Enhancement of Fluorophore Brightness and Stokes Shift through this compound Auxochromes
Beyond photostability, the brightness (defined by the fluorescence quantum yield and molar extinction coefficient) and the Stokes shift (the separation between absorption and emission maxima) are critical parameters for high-contrast imaging. The use of this compound as an electron-donating auxochrome effectively enhances both of these properties. The introduction of the DMAC group intensifies the intramolecular charge transfer (ICT) character of the fluorophore. This strengthened ICT effect not only increases the separation between the ground and excited electronic states, leading to a larger Stokes shift, but also often results in higher fluorescence quantum yields, making the fluorophores brighter and more easily detectable. This "universal" benefit has been demonstrated across different classes of dyes.
| Fluorophore Class | Effect of DMAC Auxochrome |
| Rhodamines | Enhanced photostability, brightness, and enlarged Stokes shift. |
| Difluoride-boron complexes | Improved photostability, red-shifted emission, and increased Stokes shift. |
| Coumarin derivatives | Simultaneously enhanced photostability, brightness, and Stokes shift. |
| Data sourced from multiple studies highlighting the benefits of DMAC incorporation. |
Suppression of Photooxidative Reactions and Triplet State Formation in Fluorophores for Prolonged Imaging
The enhanced photostability of DMAC-based fluorophores is directly linked to the suppression of specific photochemical degradation pathways. The electron-donating nature of the DMAC moiety helps to delocalize electron density, which in turn mitigates photooxidative reactions. Furthermore, it helps prevent the formation of the fluorophore's triplet state, a long-lived, highly reactive state that is a major pathway for both photobleaching and the generation of phototoxicity-inducing reactive oxygen species. By minimizing these destructive processes, DMAC-based fluorophores enable prolonged and safer live-cell imaging, which is particularly important for advanced super-resolution techniques that require high-intensity light.
Medicinal Chemistry and Biological Activity Studies
The rigid, tricyclic core of the dihydroacridine scaffold has also attracted interest in medicinal chemistry, particularly in the search for new antimicrobial agents to combat drug-resistant pathogens.
Investigation of Antimicrobial Properties and Underlying Mechanisms (e.g., against MRSA, VISA, VRE)
In the face of rising antimicrobial resistance, new chemical scaffolds are urgently needed. Research has shown that derivatives of 9,10-dihydroacridine (B10567) possess potent antibacterial activity against a range of clinically significant Gram-positive bacteria. researchgate.netnih.gov This includes multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE). researchgate.netnih.gov
The underlying mechanism of action for these compounds has been identified as the disruption of bacterial cell division. researchgate.netnih.gov The 9,10-dihydroacridine derivatives were found to interfere with the function of the filamentous temperature-sensitive protein Z (FtsZ). researchgate.netnih.gov FtsZ is a crucial bacterial cytoskeletal protein that polymerizes to form the Z-ring at the future division site, initiating cytokinesis. nih.govpatsnap.com The investigated compounds were found to promote the polymerization of FtsZ while simultaneously disrupting the proper formation of the Z-ring, ultimately interrupting cell division and leading to bacterial cell death. researchgate.netnih.gov
Table of Antibacterial Activity of 9,10-Dihydroacridine Derivatives
| Compound | Target Organism | Resistance Profile | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|---|
| Derivative 1 | Staphylococcus aureus | MRSA | 0.25 |
| Derivative 1 | Staphylococcus aureus | VISA | Activity noted |
| Derivative 1 | Enterococcus faecalis | VRE | Activity noted |
| Derivative 2 | Staphylococcus aureus | MRSA | 0.25 |
| Derivative 2 | Staphylococcus aureus | VISA | Activity noted |
| Derivative 2 | Enterococcus faecalis | VRE | Activity noted |
Data represents findings for two active 9,10-dihydroacridine derivatives against selected resistant strains. "Activity noted" indicates strong antibacterial action was confirmed, though specific MIC values were not detailed in the summary. researchgate.net
Exploration of Anticancer Activity and Cellular Mechanisms
Derivatives of the acridine (B1665455) scaffold have long been recognized as potent chemotherapeutic agents. nih.gov Their biological activity is largely credited to the planar nature of the aromatic structure, which facilitates interaction with cellular components, most notably DNA. nih.gov This interaction can disrupt cellular machinery and trigger cell death pathways, making these compounds a focus of anticancer drug development. nih.gov Research into 9-anilinoacridine (B1211779) derivatives, for example, has shown significant cytotoxic effects against various tumor cell lines. nih.gov
A primary mechanism by which acridine derivatives exert their anticancer effects is through the intercalation into DNA and the subsequent inhibition of topoisomerase enzymes. aminer.org Intercalation involves the insertion of the flat, aromatic acridine ring system between the base pairs of the DNA double helix. nih.govnih.gov This interaction can cause structural distortions in the DNA, interfering with processes like replication and transcription. nih.gov
Furthermore, this DNA binding is often coupled with the inhibition of topoisomerases, enzymes crucial for managing DNA topology during cellular processes. nih.gov Many acridine derivatives function as topoisomerase "poisons," stabilizing the transient covalent complex formed between the enzyme and DNA. bldpharm.com This prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately inducing apoptosis (programmed cell death). bldpharm.com Both topoisomerase I and topoisomerase II have been identified as targets for various acridine compounds. nih.govtcichemicals.com For instance, novel 3,9-disubstituted acridines have demonstrated potent inhibitory activity against both topoisomerase I and topoisomerase IIα. tcichemicals.com The specific substituents on the acridine core are crucial, as they determine the selectivity and efficacy of the biological activity. nih.gov
Table 1: DNA Interaction and Topoisomerase Inhibition by Acridine Derivatives This table is for illustrative purposes and includes data for various acridine derivatives to demonstrate the mechanism.
| Compound Type | Target | Binding/Inhibition Constant | Mechanism |
|---|---|---|---|
| N-substituted acridine-9-amines | Calf Thymus DNA | log(KA) = 2.59 to 5.50 | Enthalpy-driven intercalation. sigmaaldrich.com |
| 3,9-Disubstituted Acridines | DNA | Kb = 2.81–9.03 × 104 M−1 | Intercalation. tcichemicals.com |
| 3,9-Disubstituted Acridines | Topoisomerase I & IIα | Inhibition observed at 1-100 µM | Inhibition via DNA binding, with preference for Topo I. tcichemicals.com |
| 9-Benzylaminoacridines | Topoisomerase II | Inhibition observed | Topo II inhibition. sioc-journal.cn |
In addition to anticancer applications, derivatives of 9,10-dihydroacridine have been investigated for their antibacterial properties, targeting the essential bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is fundamental to bacterial cytokinesis. It polymerizes at the future division site to form a contractile structure known as the Z-ring, which is a scaffold for the recruitment of other cell division proteins.
Studies have shown that certain 9,10-dihydroacridine derivatives can interrupt bacterial cell division. nih.govnih.gov The mechanism involves the promotion of FtsZ polymerization, which paradoxically leads to the disruption of the proper formation and function of the Z-ring at the division site. nih.govnih.gov This interference with the dynamics of the Z-ring ultimately inhibits cell division and leads to bacterial cell death. nih.govnih.gov This mode of action has shown efficacy against several Gram-positive bacteria, including drug-resistant strains like MRSA and VRE. nih.govnih.gov
Interaction Studies with Biological Macromolecules (e.g., DNA, Proteins)
The biological activity of this compound derivatives is fundamentally linked to their interactions with macromolecules. As detailed previously, the planar acridine core is a classic DNA intercalator, inserting itself into the double helix. nih.gov Spectroscopic and calorimetric studies on various acridine derivatives have elucidated the thermodynamics of this binding, often revealing it to be an enthalpy-driven process. sigmaaldrich.com
The interaction is not limited to the DNA structure itself but extends to proteins that associate with DNA. The most prominent examples are the topoisomerases. bldpharm.comtcichemicals.com Acridine compounds can be considered dual inhibitors, targeting both the DNA substrate and the enzyme. The binding to DNA can alter the substrate recognition by the enzyme, while interaction with the enzyme-DNA complex can trap it in a state that is lethal to the cell. bldpharm.com The specific substituents added to the DMAC scaffold play a critical role in modulating these interactions, influencing binding affinity, sequence specificity, and the specific protein pockets with which they interact. nih.gov
Potential in Theranostic Prodrug Platform Development
The unique chemical and physical properties of the acridine scaffold make it a promising candidate for the development of theranostic platforms, which integrate both therapeutic and diagnostic functions into a single agent. The inherent fluorescence of many acridine derivatives is a key feature for this application. This fluorescence allows for the visualization and tracking of the molecule, serving a diagnostic or imaging purpose.
In a theranostic context, a DMAC-based molecule could be designed to selectively accumulate in tumor tissue. Its fluorescence could then be used to delineate the tumor margins for surgical resection or to monitor the drug's distribution in real-time. Simultaneously, the molecule would exert its therapeutic effect, for instance, by inhibiting topoisomerases as previously described. nih.gov
Furthermore, the acridine core can act as a photosensitizer. In photodynamic therapy (PDT), a non-toxic photosensitizer is administered and accumulates in the target tissue. nih.gov When irradiated with light of a specific wavelength, the photosensitizer generates reactive oxygen species that induce localized cell death. nih.gov An appropriately designed DMAC derivative could function as such a photosensitizer, where its diagnostic (fluorescence) and therapeutic (light-activated cytotoxicity) capabilities are intrinsically linked, embodying the principle of theranostics. nih.gov The DNA-binding property of acridines can also be exploited to vectorize these agents to the cell nucleus, enhancing their therapeutic efficacy. nih.gov
Structure Property Relationships and Design Principles
Influence of Molecular Geometry and Conformation on Electronic and Photophysical Properties
The molecular geometry of DMAC derivatives plays a pivotal role in dictating their electronic and photophysical behavior. The central dihydroacridine ring system adopts a boat conformation. nih.govnih.govrsc.org This non-planar structure is a key feature that influences the electronic coupling between the donor DMAC unit and any attached acceptor moieties.
In donor-acceptor (D-A) type molecules, the torsion angle between the DMAC donor and the acceptor unit is a critical parameter. For instance, in certain DMAC-functionalized phosphoindole oxides, single-crystal X-ray diffraction revealed a highly twisted conformation, with torsion angles between the DMAC and a benzene (B151609) ring being as high as 88.5° and 79.7°. tandfonline.com This nearly perpendicular arrangement facilitates the formation of twisted intramolecular charge transfer (TICT) states. tandfonline.com The highly twisted structure also serves to reduce dense molecular packing in the solid state, which mitigates energy dissipation through strong intermolecular interactions and suppresses exciton (B1674681) concentration quenching. tandfonline.com
The rigidity of the molecular structure also has a profound effect on the photophysical properties. In a study of DMAC-functionalized salen-indium complexes, it was observed that the photoluminescence quantum yields (PLQYs) were significantly higher in the rigid solid state compared to in solution. researchgate.net This enhancement is attributed to the suppression of non-radiative decay pathways that are active in the more flexible solution state. researchgate.net
Effects of Substitution Patterns and Linker Topology on Material Performance and Biological Activity
The performance of materials and the biological activity of compounds derived from 9,9-dimethyl-9,10-dihydroacridine are highly dependent on the substitution patterns and the topology of the linkers used to connect the DMAC core to other molecular fragments.
Chemical modifications are crucial for stabilizing the radical cation of DMAC, which is inherently unstable, and for enhancing controllability in processes like atom transfer radical polymerization (ATRP). acs.org By substituting at the active sites of the DMAC core, it can be stabilized sufficiently to act as the donor component in a donor-acceptor (D-A) type photocatalyst for ATRP. acs.org Further modifications can establish a rapid equilibrium between initiation and reversible dormancy, leading to polymerization with high initiator efficiencies and low polydispersity. acs.org
In the context of photophysical properties, the number and position of donor substituents can have a significant impact. For example, in a series of DMAC-functionalized salen-indium complexes, increasing the number of DMAC donor groups led to a more than five-fold increase in the film-state photoluminescence quantum yield (PLQY). researchgate.net This highlights the positive influence of a higher number of DMAC donors on radiative decay based on intramolecular charge transfer (ICT). researchgate.net
The nature of the linker connecting the DMAC donor to an acceptor unit also plays a critical role. In a study of donor-acceptor-donor (DAD) compounds with a benzothiadiazole acceptor, different linking strategies for the DMAC donors were explored. rsc.org The resulting compounds exhibited fluorescence in the orange-red spectral range, with emission characteristics strongly dependent on the solvent polarity. rsc.org The highest PLQY was achieved with a specific phenyl linker, and the quantum yields were observed to improve upon deoxygenation and in the solid state, suggesting the suppression of vibrational quenching mechanisms. rsc.org
The electrochemical properties are also sensitive to substitution. In the aforementioned DAD compounds, all derivatives were electrochemically active, undergoing quasi-reversible reduction. rsc.org However, their oxidation behavior varied significantly with the substitution pattern, with some compounds forming dications and dimers, while others underwent oligomerization or polymerization. rsc.org Despite these differences in oxidation, the ionization potentials remained similar across the series. rsc.org
Rational Design Strategies for Advanced Donor-Acceptor-Based Systems
The rational design of advanced donor-acceptor (D-A) systems based on this compound is a key area of research, particularly for applications in organic light-emitting diodes (OLEDs) and photocatalysis. The weak electron-donating nature of the DMAC unit, while presenting challenges due to the instability of its oxidized state, also offers advantages. acs.org Its weaker donating ability contributes to a higher energy level of the excited state and a higher oxidation potential of its radical cation, which can lead to better controllability in catalytic cycles. acs.org
A primary strategy in designing D-A systems is to leverage the twisted molecular geometry inherent to DMAC derivatives. By connecting the DMAC donor to a suitable acceptor, it is possible to create molecules with a small energy gap between the singlet and triplet excited states, which is a prerequisite for thermally activated delayed fluorescence (TADF). DMAC has been widely used in the development of blue-emitting TADF molecules. acs.org
The design of D-A molecules with aggregation-induced emission (AIE) properties is another effective strategy for improving the efficiency and stability of OLEDs. tandfonline.com In this approach, luminogens are designed to be weakly emissive in solution but highly luminescent in the aggregated or solid state. This is often achieved by incorporating rotors that undergo vigorous non-radiative decay in solution but whose intramolecular motions are restricted in the solid state. tandfonline.com By combining the electron-donating DMAC unit with a strong electron acceptor like phosphindole oxide, bipolar luminescent materials with a D-A structure can be constructed. tandfonline.com This bipolar nature is beneficial for balanced charge injection and transport in OLED devices. tandfonline.com
Computational methods, such as density functional theory (DFT), are invaluable tools in the rational design process. DFT calculations can be used to predict the electronic and photophysical properties of designed molecules before their synthesis. For example, DFT was used to design a series of D-A-D compounds with DMAC donors and a benzothiadiazole acceptor, allowing for the targeted synthesis of molecules with specific properties. rsc.org
Furthermore, the strategic placement and number of DMAC donor units can be used to fine-tune the photophysical properties. As demonstrated with salen-indium complexes, increasing the number of DMAC donors can significantly enhance the photoluminescence quantum yield in the solid state. researchgate.net This provides a clear design principle for maximizing the emissive properties of these materials.
Understanding Intramolecular Charge Transfer Mechanisms in this compound Derivatives
Intramolecular charge transfer (ICT) is a fundamental process in many this compound (DMAC) based donor-acceptor systems, profoundly influencing their photophysical and electronic properties. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating DMAC moiety, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the acceptor unit.
The efficiency and nature of this ICT process are strongly governed by the molecular geometry. The characteristic twisted conformation between the DMAC donor and the acceptor unit is particularly significant. tandfonline.com This twisted geometry can lead to the formation of a twisted intramolecular charge transfer (TICT) state, a specific type of ICT state characterized by a large geometric relaxation in the excited state. tandfonline.com The formation of TICT states is often associated with dual fluorescence, where emission is observed from both a locally excited (LE) state and the charge-transfer state.
In DMAC-based systems, the degree of twisting directly impacts the electronic coupling between the donor and acceptor. A larger torsion angle generally leads to weaker coupling, which can be beneficial for achieving a small energy gap between the singlet (S₁) and triplet (T₁) excited states, a key requirement for thermally activated delayed fluorescence (TADF).
The solvent environment also plays a crucial role in the ICT process. In polar solvents, the charge-separated ICT state is stabilized, often leading to a red-shift in the emission spectrum. This solvatochromism is a hallmark of ICT and has been observed in D-A-D compounds containing DMAC donors, where the fluorescence is strongly dependent on solvent polarity. rsc.org
Furthermore, the number of donor substituents can influence the ICT-based radiative decay. In DMAC-functionalized salen-indium complexes, a higher number of DMAC donors was found to be beneficial for enhancing the photoluminescence quantum yield, suggesting a more efficient ICT process. researchgate.net
In some cases, the ICT emission can be quenched by specific interactions. For instance, in a 9-aminoacridine (B1665356) derivative, the ICT emission is readily quenched by the addition of water to polar solvents, an effect attributed to changes in the keto-amine/enol-imine equilibrium. nih.gov This highlights the sensitivity of the ICT process to the local chemical environment. The analysis of fluorescence decays in different solvents for such derivatives can reveal multiple lifetime components, which are ascribed to the formation and decay of the ICT state, as well as emission from a locally excited state. nih.gov
Interactive Data Tables
Photophysical Properties of DMAC Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | PLQY (%) | Reference |
| PIO-α-DMAc | Toluene (B28343) | 365 | 495 | 1.2 | tandfonline.com |
| PIO-β-DMAc | Toluene | 368 | 502 | 0.8 | tandfonline.com |
| DMACIn1 | CH₂Cl₂ | 380 | 540 | 1.5 | researchgate.net |
| DMACIn2 | CH₂Cl₂ | 390 | 560 | 2.1 | researchgate.net |
| DAD Compound 1 | Toluene | 450 | 580 | 37 | rsc.org |
| DAD Compound 1 | DCM | 460 | 620 | 5 | rsc.org |
PLQY: Photoluminescence Quantum Yield DCM: Dichloromethane
Electrochemical Properties of DAD Compounds with DMAC Donors
| Compound | Oxidation Potential (V) | Reduction Potential (V) | Ionization Potential (eV) | Reference |
| DAD Compound 1 | 0.55 | -1.25 | 5.28 | rsc.org |
| DAD Compound 2 | 0.58 | -1.20 | 5.31 | rsc.org |
| DAD Compound 3 | 0.60 | -1.22 | 5.33 | rsc.org |
| DAD Compound 4 | 0.59 | -1.23 | 5.32 | rsc.org |
Potentials are vs. Fc/Fc⁺
Future Research Directions and Emerging Applications
Development of Next-Generation Organic Electronic Materials with Enhanced Efficiency and Stability
The DMAC moiety is a key building block in the development of high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its strong electron-donating character makes it an excellent component for creating bipolar host materials and emitters that exhibit Thermally Activated Delayed Fluorescence (TADF).
Future research is focused on designing novel DMAC derivatives to enhance the efficiency and stability of OLEDs. One promising strategy involves linking the DMAC donor unit to various acceptor cores. For instance, derivatives combining DMAC with pyridazine (B1198779) have been synthesized and shown to be promising TADF emitters. mdpi.comnih.gov These materials exhibit high thermal stability, with 5% weight loss temperatures recorded at 314°C and 336°C, and their design helps to facilitate the reverse intersystem crossing necessary for TADF. acs.org
Another avenue of research is the development of bipolar materials by incorporating both donor (like DMAC) and acceptor units (like phosphoindole oxide or imidazole (B134444) derivatives) into a single molecule. researchgate.netnih.gov This donor-acceptor (D-A) structure is beneficial for balanced charge injection and transport, leading to improved device performance, including high brightness and low turn-on voltages. researchgate.net For example, novel luminogens consisting of a DMAC donor and a phosphoindole oxide acceptor have been synthesized, demonstrating significant aggregation-induced emission (AIE) properties, which are highly desirable for efficient solid-state emitters. researchgate.net
A key challenge is managing the intermolecular charge-transfer (ICT) characteristics. Researchers have developed linking strategies, such as attaching functional groups at the 4-position of the dihydroacridine ring, to limit conjugation length and maintain high triplet energy, which is crucial for hosting blue phosphorescent emitters. mdpi.com The continued development of such precise molecular architectures will be critical for creating next-generation OLEDs with superior efficiency and operational lifetime.
| Material Type | Key Feature | Potential Advantage |
| TADF Emitters | DMAC donor with acceptor core (e.g., Pyridazine) | High thermal stability, efficient reverse intersystem crossing |
| Bipolar Host Materials | Integrated DMAC (donor) and acceptor moieties | Balanced charge transport, low turn-on voltage, high brightness |
| AIE Luminogens | DMAC combined with units like phosphoindole oxide | Strong emission in the solid state, enhanced device efficiency |
Advanced Fluorescent Probes for Highly Specific Live-Cell Imaging and Diagnostics
The unique photophysical properties of the dihydroacridine scaffold are being harnessed to create advanced fluorescent probes for biological applications. A significant area of future research is the design of probes that can detect specific reactive oxygen species (ROS) and other important biomolecules with high selectivity and sensitivity.
One notable development is a fluorescent probe for peroxynitrite (ONOO⁻), a highly reactive and damaging oxidant in biological systems. sigmaaldrich.com Researchers have designed a 9,10-dihydroacridine (B10567) derivative, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, which is initially non-fluorescent. sigmaaldrich.com In the presence of peroxynitrite, the dihydroacridine core undergoes oxidative aromatization to a highly fluorescent acridinium (B8443388) salt, leading to a more than 100-fold increase in fluorescence intensity. sigmaaldrich.com This probe demonstrates exceptional selectivity for peroxynitrite over other interfering oxidants and has shown low cytotoxicity, making it promising for imaging intracellular ONOO⁻ in live cells. sigmaaldrich.com
Future work will likely focus on:
Expanding the Target Range: Modifying the dihydroacridine scaffold to create probes for other specific analytes, such as enzymes, metal ions, or other ROS.
Improving Photophysical Properties: Fine-tuning the structure to achieve longer emission wavelengths (to minimize cellular autofluorescence), higher quantum yields, and faster response times.
Multiplexed Imaging: Developing a palette of different colored dihydroacridine-based probes to allow for the simultaneous imaging of multiple cellular events.
The development of these highly specific and sensitive probes will provide powerful tools for understanding complex biological processes and for early-stage disease diagnostics.
| Probe Design Strategy | Target Analyte | Mechanism of Action | Key Finding |
| Oxidative Aromatization | Peroxynitrite (ONOO⁻) | Non-fluorescent dihydroacridine is oxidized to a fluorescent acridinium species. | Over 100-fold fluorescence enhancement with high selectivity. sigmaaldrich.com |
Exploration of Novel Therapeutic Strategies Based on 9,9-Dimethyl-9,10-dihydroacridine Scaffolds
The 9,10-dihydroacridine framework is emerging as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents, particularly in the fight against antimicrobial resistance. The rise of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibiotics with novel mechanisms of action.
Recent studies have identified 9,10-dihydroacridine derivatives as potent antibacterial agents against a range of Gram-positive bacteria, including resistant strains like MRSA, VISA (vancomycin-intermediate S. aureus), and VRE (vancomycin-resistant Enterococcus). researchgate.netnih.gov The therapeutic strategy centers on inhibiting a crucial protein in bacterial cell division called Filamentous temperature-sensitive mutant Z (FtsZ). researchgate.netnih.gov
The mechanism of action involves the dihydroacridine derivatives promoting the polymerization of FtsZ while simultaneously disrupting the formation of the Z-ring at the bacterial division site. researchgate.netnih.gov This interruption of cell division ultimately leads to bacterial cell death. researchgate.netnih.gov Research has shown that specific derivatives exhibit potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.016 µg/mL against Bacillus subtilis and 0.125 µg/mL against S. aureus. researchgate.net
Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider array of DMAC derivatives to optimize antibacterial potency and broaden the spectrum of activity.
Mechanism Elucidation: Further investigating the precise molecular interactions between the dihydroacridine scaffold and the FtsZ protein to guide rational drug design.
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for clinical development.
The exploration of DMAC-based FtsZ inhibitors represents a promising strategy for developing a new class of antibiotics to combat the growing threat of multidrug-resistant pathogens.
| Compound Class | Therapeutic Target | Mechanism | Potential Application |
| 9,10-Dihydroacridine derivatives | FtsZ protein | Interruption of bacterial cell division | Treatment of infections caused by drug-resistant Gram-positive bacteria. researchgate.netnih.gov |
Discovery of New Chemical Transformations and Sustainable Synthetic Methodologies
The this compound unit is not only a component in functional materials but also a tool for enabling new chemical reactions. Its use as an organic photocatalyst represents a significant area of emerging research, offering a more sustainable alternative to traditional metal-based catalysts.
DMAC has been investigated as a key component in donor-acceptor (D-A) type organic photocatalysts for Atom Transfer Radical Polymerization (ATRP). acs.org While the parent DMAC structure can have an unstable oxidative state, researchers have found that chemical modifications can stabilize the resulting radical cation, making it an effective photocatalyst. acs.org This approach leverages the weak electron-donating ability of the DMAC core, which contributes to a higher energy excited state and better control over the polymerization process. acs.org
In addition to photocatalysis, there is ongoing research to develop more efficient and sustainable methods for synthesizing the dihydroacridine scaffold itself and its derivatives. Traditional methods sometimes involve harsh conditions, such as acid-catalyzed cyclization, which can lead to undesirable side reactions. tcichemicals.com Improved procedures are being developed that offer better yields and fewer byproducts, which is crucial for both laboratory-scale research and potential industrial applications. tcichemicals.com This includes exploring novel coupling reactions, such as the Buchwald-Hartwig cross-coupling, to attach various functional groups to the acridine (B1665455) core in a controlled manner. mdpi.com
Future directions include:
Expanding the Catalytic Scope: Designing new DMAC-based photocatalysts for a wider range of chemical transformations beyond ATRP, such as C-H functionalization and asymmetric synthesis.
Green Synthesis: Developing one-pot or flow-chemistry-based syntheses for DMAC and its derivatives to reduce waste and energy consumption.
Mechanistic Studies: Using computational and spectroscopic techniques to gain a deeper understanding of the reaction mechanisms in DMAC-photocatalyzed reactions to enable the design of more efficient catalysts.
These advancements in synthesis and catalysis will make the versatile this compound scaffold more accessible and applicable to a broader range of scientific and industrial challenges.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 9,9-Dimethyl-9,10-dihydroacridine, and how are they experimentally determined?
- Methodological Answer: The compound (C₁₅H₁₅N, MW 209.29 g/mol) exhibits a melting point of 120–126°C, density of 1.043 g/cm³, and solubility of 4.8 × 10⁻³ g/L in water at 25°C . These properties are determined via:
- Differential Scanning Calorimetry (DSC) for melting point.
- Gas Pycnometry for density.
- Gravimetric Analysis for solubility (saturation experiments followed by filtration and drying).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation (H335) .
- Storage: Under inert gas (e.g., argon) to prevent oxidation, as the compound is air-sensitive .
- Emergency Response: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer:
- Grignard Reaction: Analogous to anthracene derivatives, reacting acridine with methylmagnesium iodide under anhydrous conditions, followed by quenching with aqueous NH₄Cl .
- Purification: Sublimation (as used for adamantane-functionalized analogs) removes impurities, achieving >98% purity .
- Yield Optimization: Adjust stoichiometry (e.g., excess methylating agent) and reaction time (monitored via TLC) .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer: Discrepancies may arise from:
- Purity Variance: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98% .
- Temperature Control: Ensure solubility experiments are conducted at 25°C ± 0.1°C using a thermostated bath .
- Solvent Polarity: Compare solubility in alternative solvents (e.g., DMSO, THF) to identify systematic errors .
Q. What advanced spectroscopic and crystallographic techniques are used to elucidate the structure of this compound?
- Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles (mean C–C = 0.004 Å, R factor = 0.043) .
- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ assign methyl groups (δ ~1.5 ppm for CH₃) and aromatic protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 210.1283 .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer:
- Design of Experiments (DoE): Use a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (toluene vs. DMF) .
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield. For example, higher temperatures may reduce reaction time but increase side products .
- Validation: Confirm optimal conditions via triplicate runs and ANOVA (p < 0.05) .
Q. What computational approaches predict the photophysical properties of this compound for optoelectronic applications?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to estimate λmax for UV-Vis absorption .
- Molecular Dynamics (MD): Simulate aggregation behavior in thin films to assess charge transport efficiency .
- Validation: Compare computed spectra with experimental UV-Vis (e.g., λmax ~350 nm in CH₂Cl₂) .
Q. How is purity assessed in this compound, and what are common impurities?
- Methodological Answer:
- Chromatography: HPLC (C18 column, 70:30 acetonitrile/water) detects impurities (<2% by area) .
- Thermogravimetric Analysis (TGA): Verify thermal stability (no decomposition below 200°C) .
- Common Impurities: Partially methylated intermediates (e.g., mono-methyl derivatives), removed via column chromatography (SiO₂, hexane/ethyl acetate) .
Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 120–126°C | DSC | |
| Solubility (H₂O, 25°C) | 4.8 × 10⁻³ g/L | Gravimetric Analysis | |
| Purity (GC) | >98% | Gas Chromatography | |
| Crystallographic R Factor | 0.043 | SCXRD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
